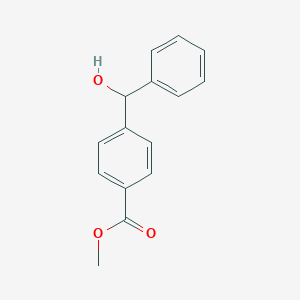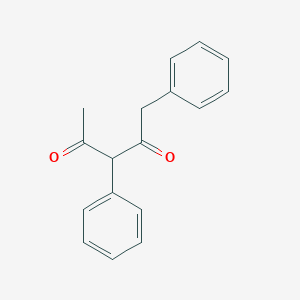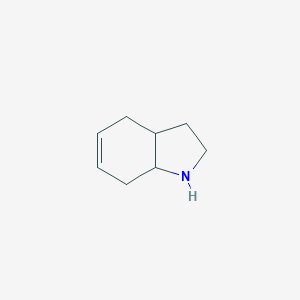
Lys-Ala-7-amido-4-méthylcoumarine dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly useful in the study of enzyme activity, where it serves as a substrate for aminopeptidases. The compound releases a fluorescent product, 7-amido-4-methylcoumarin, upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Applications De Recherche Scientifique
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
- Role: tPA converts plasminogen to plasmin, which degrades fibrin clots and promotes tissue remodeling and wound healing .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically involves the coupling of Lysine and Alanine with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of protecting groups to prevent unwanted side reactions and the subsequent deprotection to obtain the final product .
Industrial Production Methods
Industrial production of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidases, which cleave the amide bond between the coumarin and the amino acid, resulting in the release of 7-amido-4-methylcoumarin .
Common Reagents and Conditions
The enzymatic reactions involving Lys-Ala-7-amido-4-methylcoumarin dihydrochloride typically require specific aminopeptidases and buffer solutions to maintain optimal pH and temperature conditions. The reactions are often carried out at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various assays to measure enzyme activity .
Comparaison Avec Des Composés Similaires
Lys-Ala-7-amido-4-methylcoumarin dihydrochloride is unique in its specific application as a fluorogenic substrate for aminopeptidases. Similar compounds include:
D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Used as a substrate for different types of peptidases.
N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin: Utilized in the study of protease activity.
Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin: Another fluorogenic substrate for enzyme assays.
These compounds share similar properties but differ in their specific applications and the enzymes they target. Lys-Ala-7-amido-4-methylcoumarin dihydrochloride stands out due to its specificity for aminopeptidases and its use in a wide range of biochemical assays .
Propriétés
IUPAC Name |
2,6-diamino-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOSBVSNUNYME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585205 |
Source


|
| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-62-2 |
Source


|
| Record name | Lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
![4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol](/img/structure/B12224.png)

![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)








